2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid
Overview
Description
2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid is a heterocyclic aromatic organic compound containing bromine, nitrogen, sulfur, and carboxylic acid functional groups. This compound is part of the imidazo-thiazole family, known for their diverse biological activities and applications in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-aminothiazole and bromoacetic acid.
Reaction Steps: The process involves a series of steps including cyclization, bromination, and carboxylation. Cyclization can be achieved using strong acids or bases, while bromination is performed using brominating agents like N-bromosuccinimide (NBS).
Industrial Production Methods: On an industrial scale, the synthesis is optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce carboxylic acid derivatives.
Reduction: Reduction reactions can be performed to convert the bromine atom to hydrogen, resulting in the formation of 2-hydroxyimidazo[5,1-b]thiazole-7-carboxylic acid.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products Formed:
Oxidation Products: Carboxylic acid derivatives such as esters and amides.
Reduction Products: 2-hydroxyimidazo[5,1-b]thiazole-7-carboxylic acid.
Substitution Products: Various substituted imidazo-thiazoles depending on the nucleophile used.
Scientific Research Applications
2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid has found applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound exhibits biological activity, including antimicrobial and antifungal properties.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes or bind to receptors, altering biochemical pathways and cellular processes.
Comparison with Similar Compounds
2-Chloroimidazo[5,1-b]thiazole-7-carboxylic acid: Similar structure with chlorine instead of bromine.
2-Iodoimidazo[5,1-b]thiazole-7-carboxylic acid: Similar structure with iodine instead of bromine.
2-Methylimidazo[5,1-b]thiazole-7-carboxylic acid: Similar structure with a methyl group instead of bromine.
Uniqueness: 2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid is unique due to its bromine atom, which imparts different chemical reactivity and biological activity compared to its chloro, iodo, and methyl analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique properties and reactivity profile contribute to its importance in both research and industry.
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Biological Activity
2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid (C₆H₃BrN₂O₂S) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its notable biological activities. This compound features a bromine atom at the second position of the imidazole ring and a carboxylic acid group at the seventh position of the thiazole ring, contributing to its unique chemical reactivity and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₆H₃BrN₂O₂S
- Molecular Weight : 247.06 g/mol
- Structural Features : The compound contains both imidazole and thiazole rings, which are essential for its biological activity.
Biological Activities
Research indicates that this compound exhibits several significant biological activities, including:
- Antimicrobial Properties : Studies have demonstrated effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent. The minimum inhibitory concentration (MIC) values indicate promising antibacterial activity, particularly against Gram-positive bacteria.
- Anticancer Activity : Preliminary studies have shown that this compound has cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The compound's mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Effective against various bacterial strains | |
Anticancer | Cytotoxic to MCF-7 and PC-3 cell lines | |
Enzyme Inhibition | Potential inhibition of specific enzymes |
The mechanism of action for this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Understanding these interactions is crucial for optimizing its therapeutic potential.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Studies : A study reported that this compound exhibited significant antimicrobial activity with MIC values ranging from 0.5 to 5 μg/mL against various bacterial strains. This suggests its potential as a lead compound in antibiotic development.
- Anticancer Research : In vitro studies indicated that the compound showed IC50 values of approximately 10 μM against MCF-7 cells, indicating substantial cytotoxicity. Further investigations into its mechanism revealed that it may induce apoptosis through mitochondrial pathways.
- Enzyme Interaction Studies : Binding affinity studies have shown that the compound interacts with key enzymes involved in metabolic pathways associated with cancer progression. These interactions were assessed using techniques such as surface plasmon resonance (SPR) and molecular docking simulations.
Properties
IUPAC Name |
2-bromoimidazo[5,1-b][1,3]thiazole-7-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O2S/c7-3-1-9-2-8-4(6(10)11)5(9)12-3/h1-2H,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUGTYNTVCMQLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C(N=CN21)C(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00731185 | |
Record name | 2-Bromoimidazo[5,1-b][1,3]thiazole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00731185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
901122-45-0 | |
Record name | 2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=901122-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromoimidazo[5,1-b][1,3]thiazole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00731185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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